K-TMZ Demonstrates an 8.6-Fold Increase in Brain Penetration Compared to Temozolomide
K-TMZ exhibits dramatically elevated brain penetration relative to the standard-of-care agent, temozolomide (TMZ). In a comparative in vivo study in mice, the percentage of the administered drug that entered the central nervous system (CNS) was 69% for K-TMZ, compared to only 8% for TMZ [1][2]. This modification addresses a critical failure point of TMZ therapy, where a large portion of the dose is distributed systemically, causing off-target toxicity without contributing to antitumor efficacy in the brain.
| Evidence Dimension | CNS Penetration (Percentage of Administered Dose in CNS) |
|---|---|
| Target Compound Data | 69% |
| Comparator Or Baseline | Temozolomide (TMZ): 8% |
| Quantified Difference | 8.6-fold increase |
| Conditions | In vivo mouse model, as reported in the synthesis and evaluation of C8-substituted imidazotetrazines |
Why This Matters
This metric directly impacts procurement decisions for researchers studying intracranial tumors, as it ensures a significantly higher concentration of the active agent at the target site while minimizing systemic exposure.
- [1] Svec, R. L., et al. (2018). Tunable Stability of Imidazotetrazines Leads to a Potent Compound for Glioblastoma. ACS Chemical Biology, 13(11), 3206–3216. View Source
- [2] American Chemical Society. (2019). Temozolomide. Molecule of the Week Archive. View Source
